molecular formula C9H9N3O2S2 B3160991 Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate CAS No. 866410-58-4

Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate

Cat. No.: B3160991
CAS No.: 866410-58-4
M. Wt: 255.3 g/mol
InChI Key: RFKRBJSAEDRGBL-UHFFFAOYSA-N
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Description

Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate ( 866410-58-4) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a thiazolo[5,4-d]pyrimidine core structure, a privileged scaffold known for its diverse biological activities . The molecular formula is C9H9N3O2S2, and it has a molecular weight of 255.32 g/mol . This specific derivative serves as a versatile synthetic intermediate for the design and development of novel adenosine receptor (AR) ligands. Research indicates that structurally analogous thiazolo[5,4-d]pyrimidines can be optimized to act as potent and selective antagonists for human adenosine receptor subtypes, particularly the A1 and A2A receptors . These receptors are important G protein-coupled receptors (GPCRs) implicated in various central nervous system (CNS) disorders, making them promising targets for investigating new therapeutic agents for conditions such as depression and Parkinson's disease . The molecule's ethyl ester and methylthio functional groups offer reactive handles for further synthetic modification, allowing researchers to explore structure-activity relationships and develop compounds with enhanced affinity and efficacy . This product is intended for research purposes as a chemical building block and is not for diagnostic or therapeutic applications. For Research Use Only. Not for use in humans or as veterinary products.

Properties

IUPAC Name

ethyl 7-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S2/c1-3-14-9(13)8-12-5-6(15-2)10-4-11-7(5)16-8/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKRBJSAEDRGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)N=CN=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate typically involves the cyclization of appropriate thioamide and α-haloketone precursors. One common method includes the reaction of 2-aminothiazole with ethyl 2-bromoacetate under basic conditions to form the thiazolopyrimidine core . The methylthio group can be introduced via nucleophilic substitution using methylthiolating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Scientific Research Applications

Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. The compound can also interfere with microbial cell wall synthesis, making it effective against certain bacteria .

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate can be contrasted with related thiazolo- and heterocyclo-pyrimidine derivatives. Key differentiating factors include heterocyclic ring systems, substituent positions, physicochemical properties, and synthetic routes.

Structural Variations in Heterocyclic Core
Compound Name Heterocyclic System Substituents Key Features
This compound Thiazolo[5,4-d]pyrimidine -SMe (C7), -COOEt (C2) Compact bicyclic core; electron-withdrawing carboxylate enhances reactivity
7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine derivative () Thiazolo[4,5-d]pyrimidine -Ph (C7), -S (C5), -OH/-NH (C3/C6) Bulky phenyl group may hinder solubility; thione group at C5 increases polarity
Ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate () Thiazolo[3,2-a]pyrimidine -Me (C7), -COOEt (C6), trimethoxybenzylidene (C2) Non-planar puckered ring; hydrogen bonding via C–H···O interactions
5-Amino-thiazolo[5,4-d]pyrimidine () Thiazolo[5,4-d]pyrimidine -NH2 (C5), -CH2CH2(4-F-Ph) (C2), -SO2-piperazinyl (C7) Amino group enhances solubility; sulfonamide moiety improves bioavailability

Key Observations :

  • Ring Orientation : The fusion pattern (e.g., [5,4-d] vs. [3,2-a]) alters electron distribution and steric hindrance. For example, thiazolo[3,2-a]pyrimidines exhibit significant puckering (deviation up to 0.224 Å from planarity ), which may influence binding to biological targets.
  • Substituent Effects : Methylthio groups (e.g., in the target compound) provide moderate lipophilicity, while phenyl or benzylidene substituents () increase molecular weight and reduce water solubility.
Physicochemical Properties
  • Crystal Packing : Ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate () forms chains via bifurcated C–H···O hydrogen bonds (Fig. 2 ), enhancing thermal stability. In contrast, the methylthio group in the target compound may promote sulfur-mediated interactions (e.g., π-sulfur or halogen bonding).
  • Solubility: Ethyl carboxylate groups generally improve aqueous solubility, but bulky substituents (e.g., trimethoxybenzylidene in ) counteract this effect. The amino group in ’s compound likely increases polarity and solubility.

Biological Activity

Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate, also known by its CAS number 866410-58-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C₉H₉N₃O₂S₂
  • Molecular Weight : 255.32 g/mol
  • IUPAC Name : this compound

The compound features a thiazole ring fused with a pyrimidine moiety, which is characteristic of many biologically active compounds.

Synthesis of this compound

The synthesis typically involves multi-step reactions starting from readily available precursors. A common method includes the Biginelli condensation followed by subsequent modifications to yield the desired thiazolo-pyrimidine structure. The purity of synthesized compounds is often confirmed through techniques such as NMR and mass spectrometry .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • HeLa Cells : Assays demonstrated that at concentrations of 1 µM to 25 µM, the compound did not show statistically significant cytotoxic effects; however, it indicated a trend towards reduced viability at higher concentrations .
  • A549 Cells : Similar observations were made with A549 lung carcinoma cells, suggesting that while the compound may not be highly cytotoxic at these concentrations, further exploration into its mechanism of action is warranted .

The biological activity of this compound is thought to be mediated through its interaction with specific protein targets involved in cancer progression. Notably, it has been investigated as a potential inhibitor of protein kinase CK2 (PKCK2), a serine/threonine kinase implicated in various cancers. Studies have shown that derivatives of this compound can inhibit PKCK2 activity effectively .

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for other biological activities:

  • Antioxidant Activity : Some derivatives have shown promising antioxidant properties which could contribute to their overall therapeutic potential .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit lipoxygenase, an enzyme associated with inflammatory processes .

Case Studies

Several case studies have documented the effects of this compound on different cancer cell lines:

StudyCell LineConcentration (µM)Observed Effect
HeLa1 - 25No significant cytotoxicity
A5491 - 25No significant cytotoxicity
VariousIC50 = 0.56Inhibition of PKCK2

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate?

  • Methodology : The compound is synthesized via cyclocondensation reactions. A common approach involves reacting ethyl isothiocyanatoacetate with o-aminoester or o-aminonitrile derivatives in pyridine, followed by methylation and halogenation steps . For example, cyclization of 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine-5-carboxylate with chloroacetic acid and aldehydes in a mixture of glacial acetic acid and acetic anhydride (with sodium acetate as a catalyst) yields thiazolo-pyrimidine derivatives . Reaction optimization includes adjusting solvent systems (e.g., ethanol/glacial acetic acid) and reflux durations (8–10 hours) to improve yields (78% reported) .

Q. What spectroscopic techniques are critical for structural confirmation of this compound and its derivatives?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring puckering . Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and thioether (C-S) bonds . X-ray crystallography resolves conformational details, such as dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) .

Q. How does the methylthio group at the 7-position influence reactivity in further functionalization?

  • Methodology : The methylthio group acts as a leaving group, enabling nucleophilic displacement reactions. For instance, substitution with amines or thiols can introduce diverse substituents. Reactivity is influenced by the electron-withdrawing nature of the thiazolo-pyrimidine core, which activates the methylthio group for SNAr (nucleophilic aromatic substitution) under basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of dual-acting thiazolo[5,4-d]pyrimidine derivatives?

  • Methodology : SAR studies focus on modifying substituents at the 5- and 7-positions. For example, introducing benzenesulfonamide groups at the 5-position enhances CD73 enzyme inhibition via Zn²⁺ coordination, while furan substituents at the 2-position improve adenosine receptor antagonism . Advanced derivatives incorporate flexible linkers (e.g., alkyl chains) to balance steric effects and binding affinity . Computational docking and in vitro enzyme assays validate dual-target activity .

Q. What experimental strategies resolve contradictory data in cyclization reactions (e.g., unexpected byproducts or low yields)?

  • Methodology : Contradictions often arise from competing reaction pathways. For example, incomplete cyclization due to steric hindrance can be mitigated by using polar aprotic solvents (e.g., DMF) or elevated temperatures . Intermediate characterization via LC-MS or thin-layer chromatography (TLC) identifies side products, while adjusting stoichiometry (e.g., excess chloroacetic acid) drives reactions to completion .

Q. What mechanistic insights explain the role of sodium acetate in thiazolo-pyrimidine cyclization?

  • Methodology : Sodium acetate acts as a mild base, deprotonating intermediates to facilitate cyclization. In acetic acid/acetic anhydride systems, it maintains an acidic pH while neutralizing HCl released during reactions, preventing premature quenching of reactive intermediates . Kinetic studies (e.g., monitoring reaction progress via ¹H NMR) confirm its role in accelerating ring closure .

Q. How do electronic effects of substituents impact the photophysical properties of thiazolo[5,4-d]pyrimidine derivatives?

  • Methodology : Electron-donating groups (e.g., methoxy) at the 2-position increase conjugation, shifting UV-Vis absorption maxima to longer wavelengths. Conversely, electron-withdrawing groups (e.g., nitro) reduce fluorescence quantum yields due to charge-transfer quenching . Time-resolved spectroscopy and DFT calculations correlate substituent effects with excited-state behavior .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate

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